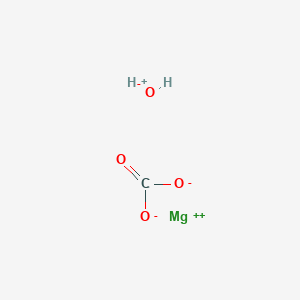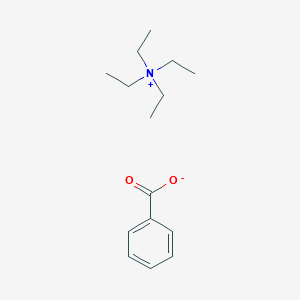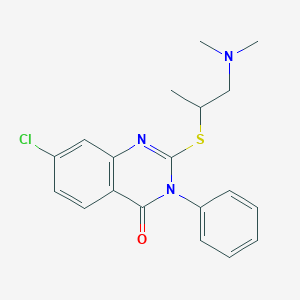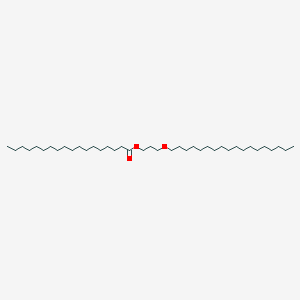
3-Octadecoxypropyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octadecoxypropyl octadecanoate, also known as OPO, is a synthetic lipid that has gained attention in the scientific community due to its unique properties and potential applications. OPO is a non-toxic, biocompatible, and stable compound that can be easily synthesized in the laboratory.
Mécanisme D'action
3-Octadecoxypropyl octadecanoate is believed to work by forming a stable monolayer at the air-water interface, which can enhance the solubility and absorption of hydrophobic compounds. 3-Octadecoxypropyl octadecanoate has also been shown to interact with cell membranes, leading to changes in membrane fluidity and permeability.
Effets Biochimiques Et Physiologiques
3-Octadecoxypropyl octadecanoate has been shown to have several biochemical and physiological effects. In animal studies, 3-Octadecoxypropyl octadecanoate has been shown to improve lipid absorption and bone mineralization. 3-Octadecoxypropyl octadecanoate has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Octadecoxypropyl octadecanoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-Octadecoxypropyl octadecanoate is also non-toxic and biocompatible, making it suitable for use in biological systems. However, 3-Octadecoxypropyl octadecanoate has some limitations, including its high cost and limited availability.
Orientations Futures
There are several areas of future research for 3-Octadecoxypropyl octadecanoate. One area of interest is the development of 3-Octadecoxypropyl octadecanoate-based drug delivery systems for the treatment of various diseases. Another area of research is the use of 3-Octadecoxypropyl octadecanoate as a potential ingredient in functional foods and nutraceuticals. Further studies are also needed to better understand the mechanism of action of 3-Octadecoxypropyl octadecanoate and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Octadecoxypropyl octadecanoate is a synthetic lipid that has potential applications in various fields of scientific research. 3-Octadecoxypropyl octadecanoate can be easily synthesized in the laboratory and has several advantages for use in lab experiments. 3-Octadecoxypropyl octadecanoate has been shown to have several biochemical and physiological effects and has potential applications in drug delivery, infant formula, and food preservation. Further studies are needed to better understand the mechanism of action of 3-Octadecoxypropyl octadecanoate and its potential applications in various fields of scientific research.
Méthodes De Synthèse
3-Octadecoxypropyl octadecanoate can be synthesized using a simple two-step process. The first step involves the synthesis of octadecyl alcohol, which is then reacted with propylene oxide to form 3-octadecoxypropyl alcohol. In the second step, 3-octadecoxypropyl alcohol is reacted with octadecanoic acid to form 3-Octadecoxypropyl octadecanoate. The purity of 3-Octadecoxypropyl octadecanoate can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
3-Octadecoxypropyl octadecanoate has potential applications in various fields of scientific research. In the field of drug delivery, 3-Octadecoxypropyl octadecanoate can be used as a carrier for hydrophobic drugs due to its lipophilic nature. 3-Octadecoxypropyl octadecanoate has also been studied as a potential ingredient in infant formula due to its ability to enhance fat absorption and improve bone health. In addition, 3-Octadecoxypropyl octadecanoate has been shown to have antimicrobial properties, making it a potential candidate for use in food preservation.
Propriétés
Numéro CAS |
17367-40-7 |
|---|---|
Nom du produit |
3-Octadecoxypropyl octadecanoate |
Formule moléculaire |
C39H78O3 |
Poids moléculaire |
595 g/mol |
Nom IUPAC |
3-octadecoxypropyl octadecanoate |
InChI |
InChI=1S/C39H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-37-34-38-42-39(40)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clé InChI |
UEPBHZUOSOIJFU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
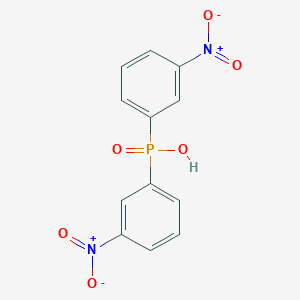
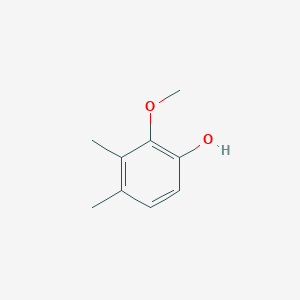
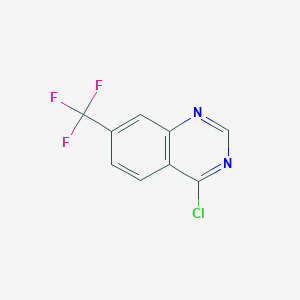
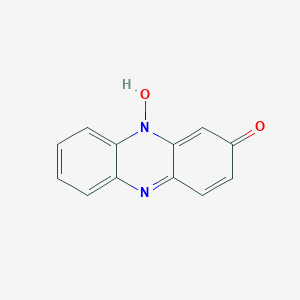
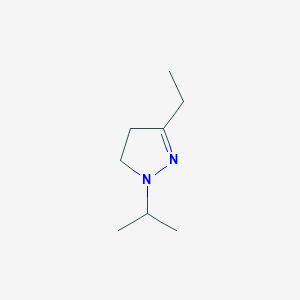
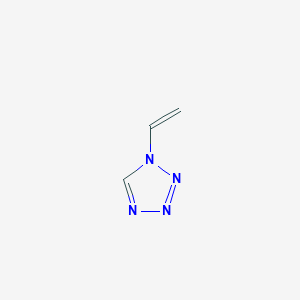
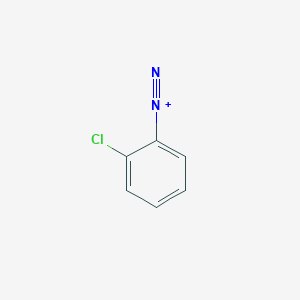
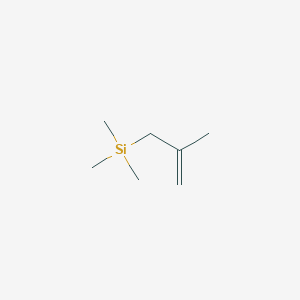
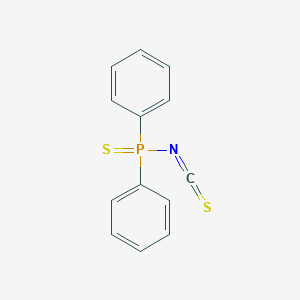
![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
